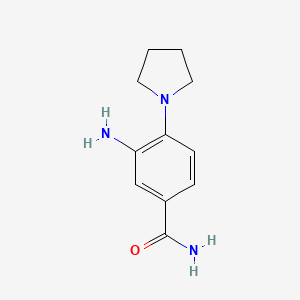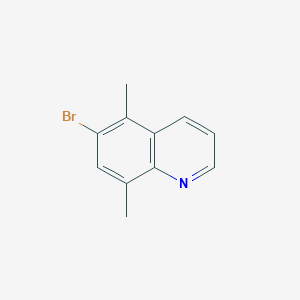![molecular formula C18H15N3O3 B2527308 N-(4-acetilfenil)-7-metil-4-oxo-4H-pirido[1,2-a]pirimidin-3-carboxamida CAS No. 877649-84-8](/img/structure/B2527308.png)
N-(4-acetilfenil)-7-metil-4-oxo-4H-pirido[1,2-a]pirimidin-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is fused with a phenyl ring substituted with an acetyl group, and a carboxamide group at the 3-position.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
Target of Action
N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects . They interact with various targets, including certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound’s mode of action is attributed to its inhibitory response against the expression and activities of these inflammatory mediators . For instance, it can inhibit the generation of tumor necrosis factor-α (TNF-α) when activated by lipopolysaccharides (LPS) .
Biochemical Pathways
The compound affects the biochemical pathways involving the aforementioned inflammatory mediators . By inhibiting these mediators, it can potentially alter the inflammatory response in the body, which is a normal feedback mechanism to safeguard tissues against disease or infection .
Result of Action
The result of the compound’s action is primarily its anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, it can potentially reduce inflammation and stimulate the healing process .
Análisis Bioquímico
Biochemical Properties
N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as prostaglandin E2 synthase and inducible nitric oxide synthase . These interactions are crucial as they help in modulating inflammatory responses and could potentially be used in therapeutic applications.
Cellular Effects
The effects of N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins . This modulation of gene expression can lead to reduced inflammation and improved cellular health.
Molecular Mechanism
At the molecular level, N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in key biochemical pathways. For instance, it inhibits the activity of nuclear factor kappa B, a transcription factor that plays a critical role in regulating immune responses . This inhibition leads to decreased expression of inflammatory genes and reduced inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways . These findings suggest that the compound could be useful for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence its efficacy in modulating biochemical pathways and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core. The acetylphenyl and carboxamide groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Continuous-flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the phenyl ring or the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives with different substituents on the phenyl ring or the pyrido[1,2-a]pyrimidine core. Examples include:
- N-(4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the acetyl group on the phenyl ring and the carboxamide group at the 3-position of the pyrido[1,2-a]pyrimidine core can significantly influence its interaction with biological targets and its overall pharmacological profile.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-3-8-16-19-9-15(18(24)21(16)10-11)17(23)20-14-6-4-13(5-7-14)12(2)22/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMRJUDTGAVVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)



![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)
![ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2527239.png)
![4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2527240.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2527241.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2527242.png)
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2527244.png)
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)
